Cas no 2034547-05-0 (11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene)

11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene Chemical and Physical Properties
Names and Identifiers
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- 11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene
- 11-cyclopropylsulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
- 11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
- 2034547-05-0
- 2-(cyclopropylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
- AKOS026702869
- F6525-0731
-
- Inchi: 1S/C12H17N3O2S/c16-18(17,9-4-5-9)14-6-7-15-12(8-14)10-2-1-3-11(10)13-15/h9H,1-8H2
- InChI Key: BWEJRKMDWCLRMA-UHFFFAOYSA-N
- SMILES: S(C1CC1)(N1CCN2C(=C3CCCC3=N2)C1)(=O)=O
Computed Properties
- Exact Mass: 267.10414797g/mol
- Monoisotopic Mass: 267.10414797g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 443
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 63.6Ų
11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-0731-2μmol |
11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene |
2034547-05-0 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F6525-0731-1mg |
11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene |
2034547-05-0 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6525-0731-4mg |
11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene |
2034547-05-0 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F6525-0731-2mg |
11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene |
2034547-05-0 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F6525-0731-3mg |
11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene |
2034547-05-0 | 90%+ | 3mg |
$94.5 | 2023-05-17 |
11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene Related Literature
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
Additional information on 11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene
Introduction to 11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo6.4.0.02,6dodeca-1,6-diene (CAS No. 2034547-05-0)
11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo6.4.0.02,6dodeca-1,6-diene, identified by its CAS number 2034547-05-0, is a complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the triazatricyclic class, characterized by a fused ring system containing three nitrogen atoms, which contributes to its distinct electronic and steric properties. The presence of a cyclopropanesulfonyl substituent further enhances its molecular complexity and reactivity, making it a promising candidate for further investigation in drug discovery and chemical synthesis.
The molecular framework of 11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo6.4.0.02,6dodeca-1,6-diene incorporates a dodecane backbone with three nitrogen atoms incorporated into the ring system, creating a rigid and conformationally constrained structure. This rigidity is advantageous in medicinal chemistry as it can facilitate the optimization of binding interactions with biological targets. The cyclopropanesulfonyl group is a key feature of this compound, known for its ability to engage in hydrogen bonding and hydrophobic interactions, which can be exploited to modulate receptor binding affinities.
Recent advancements in computational chemistry have enabled the detailed study of the electronic properties of such complex heterocycles. Molecular modeling studies suggest that 11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo6.4.0.02,6dodeca-1,6-diene exhibits significant dipole moments and polarizabilities due to the presence of both the nitrogen-rich triazatricyclic core and the electronegative sulfonyl group. These properties make it an intriguing candidate for interactions with polar biological targets such as enzymes and receptors.
In the realm of drug discovery, the structural motifs present in 11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo6.4.0.02,6dodeca-1,6-diene have been explored for their potential as scaffolds for novel therapeutic agents. The triazatricyclic core is particularly interesting because it mimics natural product scaffolds found in bioactive molecules such as indole alkaloids and pyrrolizidine derivatives. These natural products are known for their diverse biological activities ranging from antimicrobial to anticancer effects.
The cyclopropanesulfonyl group adds an additional layer of functionality that can be leveraged for selective interactions with biological targets. For instance, sulfonyl groups are commonly found in pharmacologically active compounds due to their ability to form stable hydrogen bonds and participate in electrostatic interactions with protein residues. This makes 11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo6.4.0.02,6dodeca-1,6-diene a valuable building block for designing molecules with enhanced binding affinity and selectivity.
Recent experimental studies have begun to elucidate the pharmacological potential of this compound class. Initial screening assays have shown that derivatives of triazatricyclic compounds exhibit promising activity against various biological targets including kinases and proteases implicated in cancer progression. The unique structural features of 11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo6.4.0.02,6dodeca-1,6-diene make it an attractive candidate for further exploration in this context.
The synthesis of this compound presents both challenges and opportunities due to its complex ring system and multiple functional groups. Advances in synthetic methodologies have made it possible to construct such intricate molecules with high precision using techniques such as transition-metal-catalyzed cyclizations and cross-coupling reactions. These methods allow for the introduction of specific substituents like the cyclopropanesulfonyl group while maintaining regioselectivity and stereochemical control.
The role of computational tools in guiding synthetic strategies cannot be overstated. By leveraging computational chemistry software such as density functional theory (DFT) calculations and molecular dynamics simulations, researchers can predict reaction pathways and optimize synthetic routes before conducting experimental work. This approach not only saves time but also reduces the likelihood of trial-and-error experimentation.
In conclusion, 11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo6 .4 . 0 . 02 , 6 dodeca - 1 , 6 - diene (CAS No . 2034547 - 05 - 0 ) represents a fascinating compound with significant potential in medicinal chemistry . Its unique structural features , combined with recent advances in computational and synthetic chemistry , make it an exciting target for further investigation . As research continues , this compound may emerge as a key scaffold for developing novel therapeutic agents with applications across multiple disease areas . p >
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